COX-1 Inhibition Selectivity of the Parent Analyte Pranoprofen Versus Alternative NSAIDs
Pranoprofen-d3 serves as the internal standard for quantifying pranoprofen, which demonstrates COX-1 inhibitory activity with an IC50 of 3.1 µM [1]. In a functional cellular assay using isolated rat peritoneal leukocytes stimulated with B. pertussis, pranoprofen suppressed prostaglandin E2 production with an IC50 of 0.39 µM [2]. This COX-1 selective profile differentiates pranoprofen from COX-2 selective NSAIDs and positions Pranoprofen-d3 as the requisite internal standard for studies requiring precise quantification of this specific NSAID in biological matrices.
| Evidence Dimension | COX-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 3.1 µM (pranoprofen parent compound) |
| Comparator Or Baseline | PGE2 production inhibition: 0.39 µM in B. pertussis-stimulated rat peritoneal leukocytes |
| Quantified Difference | Functional cellular inhibition is approximately 8-fold more potent than isolated COX-1 enzyme inhibition |
| Conditions | In vitro enzyme assay (COX-1); ex vivo rat peritoneal leukocyte assay (PGE2 production) |
Why This Matters
This potency profile defines the analytical target for Pranoprofen-d3-based quantification in pharmacokinetic and pharmacodynamic studies of pranoprofen.
- [1] Cayman Chemical. Pranoprofen-13C-d3 Technical Datasheet. Cayman Chemical Item No. 34009. View Source
- [2] Naka Y, Yamada I, Ochi H, et al. Structural optimization of alkyl-substituted 2-(7-5H-[1]benzopyrano[2,3-b]pyridyl)propionic acid as anti-inflammatory agents. Bioorg Med Chem Lett. 1995;5(9):959-962. View Source
